molecular formula C11H12N2O3 B8542465 N-[Benzoxazol-2-yl]glycine ethyl ester

N-[Benzoxazol-2-yl]glycine ethyl ester

Cat. No.: B8542465
M. Wt: 220.22 g/mol
InChI Key: OMICHDDHYFDXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[Benzoxazol-2-yl]glycine ethyl ester is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

N-[Benzoxazol-2-yl]glycine ethyl ester is primarily recognized for its potential therapeutic properties. It has been investigated for various pharmacological activities, including:

  • Antitumor Activity : Research indicates that derivatives of benzoxazole exhibit significant antitumor effects. For instance, N-benzoxazol-2-yl-N'-1-(isoquinolin-3-yl-ethylidene)-hydrazine has shown promising results in inhibiting tumor growth in vitro and in vivo, suggesting a novel mechanism of action distinct from traditional antitumor agents .
  • Antimicrobial Properties : Compounds containing the benzoxazole moiety have demonstrated antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria such as E. coli and S. aureus, making them candidates for new antibiotic therapies .

Neuropharmacology

The compound has also been studied for its neuropharmacological effects:

  • Neuroprotective Effects : this compound may have neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders. Its ability to modulate neurotransmitter systems is under investigation, with early results indicating it could influence glutamate signaling pathways .

Synthesis and Chemical Research

In synthetic organic chemistry, this compound serves as a versatile intermediate:

  • Building Block for Synthesis : The compound is utilized as a building block in the synthesis of more complex molecules, particularly those targeting specific biological pathways. Its structural properties allow it to participate in various chemical reactions, facilitating the development of new pharmaceuticals .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntitumor ActivitySignificant inhibition of tumor growth in vitro
Antimicrobial PropertiesEffective against E. coli and S. aureus
NeuropharmacologyNeuroprotective EffectsPotential modulation of glutamate signaling pathways
Synthesis and Chemical ResearchBuilding Block for Complex MoleculesVersatile intermediate in pharmaceutical development

Case Study 1: Antitumor Mechanism Exploration

A study examined the effects of N-benzoxazol-2-yl-N'-1-(isoquinolin-3-yl-ethylidene)-hydrazine on various cancer cell lines using bioinformatics approaches to identify gene expression changes post-treatment. The results highlighted 60 genes significantly involved in the antiproliferative effect, suggesting a unique mechanism of action distinct from existing chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of benzoxazole were tested against common bacterial strains to assess their antimicrobial efficacy. The results indicated that certain modifications to the benzoxazole structure enhanced antibacterial activity, paving the way for new antibiotic development strategies .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 2-(1,3-benzoxazol-2-ylamino)acetate

InChI

InChI=1S/C11H12N2O3/c1-2-15-10(14)7-12-11-13-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

OMICHDDHYFDXRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC2=CC=CC=C2O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

22.3 g (0.16 mole) of glycine ethyl ester hydrochloride were stirred in small portions into a mixture of 23.0 g (0.15 mole) of 2-chlorobenzoxazole, 250 ml of absolute acetonitrile and 44.2 g (0.32 mole) of anhydrous K2CO3 at 50° C. in the course of 3 hours, with stirring. The mixture was subsequently stirred under gentle reflux (80°-82° C.) for a further 4 hours, cooled in an ice-water bath and poured into about 750 ml of ice-water.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
44.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
750 mL
Type
reactant
Reaction Step Two

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